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A comprehensive review of clinical data reveals that hydroquinidine is effective in reducing
the inducibility and recurrence of ventricular arrhythmias in patients with Brugada syndrome
(BrS) compared to placebo. However, its clinical utility is hampered by a significant incidence of
side effects, primarily gastrointestinal intolerance.

Brugada syndrome is an inherited cardiac channelopathy that increases the risk of sudden
cardiac death due to ventricular arrhythmias. While implantable cardioverter-defibrillators
(ICDs) are the primary therapy for preventing sudden cardiac death, they do not prevent the
occurrence of these life-threatening arrhythmias.[1][2] Hydroquinidine, a class IA
antiarrhythmic drug, has been investigated as a pharmacological option to suppress these
arrhythmias.[1]

Clinical Efficacy in Preventing Arrhythmic Events

A key study evaluating hydroquinidine's efficacy was the QUIDAM study, a prospective,
multicenter, randomized, double-blind, crossover trial.[2] In this study, patients with Brugada
syndrome and an implanted ICD were randomized to receive either hydroquinidine or a
placebo for 18 months, followed by a crossover to the other treatment for another 18 months.
[2][3] The results showed that no arrhythmic events were reported while patients were on
hydroquinidine therapy.[2] In contrast, during the placebo phase, there was one appropriate
ICD shock, one self-terminating ventricular fibrillation, and one inappropriate ICD shock.[2]
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Other long-term observational studies support these findings. One study from the Piedmont
Brugada Registry demonstrated that hydroquinidine was effective in reducing the recurrence
of ventricular arrhythmias in patients with a history of these events (5.9% recurrence rate with
hydroquinidine).[1] Furthermore, in patients who underwent an electrophysiology study (EPS),
hydroquinidine significantly reduced the inducibility of ventricular arrhythmias in 91.9% of
patients.[1] Another study showed that hydroquinidine prevented ventricular
tachycardia/ventricular fibrillation (VT/VF) inducibility in 76% of asymptomatic patients with
inducible arrhythmias and prevented recurrence in all patients who had previously experienced
multiple ICD shocks.[4]
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Electrophysiological Effects and Mechanism of
Action

Hydroquinidine is a class IA antiarrhythmic drug that primarily acts by blocking the transient
outward potassium current (1to).[4][5] In Brugada syndrome, a gain of function in Ito is believed
to be a key pathophysiological mechanism. By inhibiting this current, hydroquinidine helps to
restore the electrical balance in the heart muscle, thereby reducing the likelihood of
arrhythmias.[5] Studies have shown that hydroquinidine significantly increases the QTc

interval and repolarization dispersion.[2]
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Proposed mechanism of hydroquinidine in Brugada syndrome.

Experimental Protocols
The QUIDAM Study

The QUIDAM study was a prospective, multicenter, randomized, double-blind, placebo-
controlled, crossover study.

Participants: 50 patients with Brugada syndrome who had an ICD implanted.[2]

» Design: Patients were randomly assigned to receive either hydroquinidine or a placebo for
an 18-month period. After a 7-day washout period, patients were crossed over to the other
treatment for a subsequent 18-month period.[3][6]

o Dosage: The dose of hydroquinidine was adjusted to achieve a blood concentration
between 3 and 6 umol/L.[6]

e Primary Endpoint: The primary endpoint was the time to the first appropriate ICD shock for
ventricular arrhythmia.[6]

o Data Collection: Patient's defibrillator recordings were analyzed every 6 months and
whenever a patient experienced an ICD shock.[6]
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QUIDAM study experimental workflow.

Side Effects and Treatment Discontinuation
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Despite its efficacy, hydroquinidine is associated with a high rate of side effects. In the
QUIDAM study, 68% of patients experienced side effects, predominantly gastrointestinal,
leading to treatment discontinuation in 26% of participants.[2] Similarly, a study from the
Piedmont Brugada Registry reported that 28.6% of patients experienced side effects, with
gastrointestinal intolerance being the most common (18.3%), resulting in a 25% treatment
discontinuation rate.[1]

Conclusion

In conclusion, hydroquinidine has demonstrated efficacy in preventing ventricular arrhythmias
in patients with Brugada syndrome. However, the high incidence of side effects, particularly
gastrointestinal issues, significantly limits its long-term use and patient compliance. While it
may be a valuable therapeutic option for some patients, especially those with recurrent
arrhythmias despite ICD implantation, the decision to initiate hydroquinidine therapy should
be made on an individual basis, carefully weighing the potential benefits against the risk of
adverse events. Further research into better-tolerated antiarrhythmic drugs for Brugada
syndrome is warranted.
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 To cite this document: BenchChem. [Hydroquinidine Demonstrates Efficacy in Brugada
Syndrome, Yet Faces Challenges with Side Effects]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1234772#efficacy-of-hydroquinidine-
versus-placebo-in-brugada-syndrome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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